tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate
CAS No.: 303763-37-3
Cat. No.: VC2442009
Molecular Formula: C16H24BrN3O2
Molecular Weight: 370.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303763-37-3 |
|---|---|
| Molecular Formula | C16H24BrN3O2 |
| Molecular Weight | 370.28 g/mol |
| IUPAC Name | tert-butyl N-[1-[(6-bromopyridin-2-yl)methyl]piperidin-4-yl]carbamate |
| Standard InChI | InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21) |
| Standard InChI Key | FWQCRYDNQVDDCE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br |
Introduction
Chemical Identity and Structure
Basic Information
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate is an organic compound characterized by the following properties:
| Parameter | Information |
|---|---|
| CAS Number | 303763-37-3 |
| Molecular Formula | C₁₆H₂₄BrN₃O₂ |
| Molecular Weight | 370.28 g/mol |
| IUPAC Name | tert-butyl N-[1-[(6-bromopyridin-2-yl)methyl]piperidin-4-yl]carbamate |
| PubChem Compound ID | 9799496 |
| Physical State | White to yellow solid or semi-solid |
The compound consists of several key structural components: a 6-bromopyridine moiety, a methylene linker, a piperidine ring, and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at the 4-position of the piperidine ring .
Structural Identifiers
For precise identification in chemical databases and literature, the following notations are used:
| Identifier | Notation |
|---|---|
| Standard InChI | InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21) |
| Standard InChIKey | FWQCRYDNQVDDCE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br |
The structural arrangement provides the compound with specific chemical characteristics that determine its reactivity and potential applications in various chemical and biological contexts.
Physical and Chemical Properties
Physicochemical Characteristics
The compound exhibits the following physical and chemical properties:
| Property | Description |
|---|---|
| Appearance | White to yellow solid or semi-solid |
| Solubility | Limited water solubility; soluble in organic solvents such as DMSO, ethanol, and dichloromethane |
| Storage Conditions | Inert atmosphere, room temperature, away from light |
| Purity (Commercial) | Typically ≥97% |
| Stability | Relatively stable under standard conditions; sensitive to strong acids and oxidizing agents |
These properties significantly influence the handling, storage, and application of the compound in laboratory and industrial settings .
Structural Features of Interest
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate contains several functional groups that contribute to its chemical reactivity and biological potential:
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The bromine atom at the 6-position of the pyridine ring serves as a reactive site for various cross-coupling reactions, particularly palladium-catalyzed processes.
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The methylene linker between the pyridine and piperidine moieties provides conformational flexibility.
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The piperidine ring offers a basic nitrogen center that can participate in various chemical transformations.
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The Boc-protected amino group at the 4-position of the piperidine ring can be readily deprotected to reveal a primary amine for further functionalization .
Synthesis Methodologies
General Synthetic Approach
The synthesis of tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate typically involves several key steps that may be adjusted based on laboratory conditions and desired yields:
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Preparation of the Boc-protected 4-aminopiperidine starting material
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Nucleophilic substitution reaction with 2-bromo-6-(bromomethyl)pyridine
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Purification and isolation of the final product
Synthetic Challenges and Considerations
The synthesis presents several challenges that researchers must address to achieve high purity and yield:
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Selective reaction at the piperidine nitrogen without affecting the Boc-protected amino group
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Control of reaction conditions to minimize side reactions, particularly at the reactive bromopyridine site
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Purification strategies to separate the target compound from reaction byproducts
Alternative synthetic routes may involve different protecting groups or reaction conditions depending on specific requirements and available starting materials.
Applications in Chemical Research
Role as a Chemical Building Block
tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate serves as a valuable building block in organic synthesis for several reasons:
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The bromopyridine moiety provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.
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The protected amine functionality can be selectively deprotected and further functionalized.
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The piperidine scaffold is present in numerous biologically active compounds, making this molecule a useful intermediate in medicinal chemistry .
Comparative Analysis with Related Compounds
Structural Comparison with Related Derivatives
It is important to distinguish tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate from similar compounds that may appear in literature:
| Compound | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate | 848500-12-9 | C₁₅H₂₂BrN₃O₂ | Lacks the methylene linker between pyridine and piperidine |
| tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate | 1289385-81-4 | C₁₆H₂₄BrN₃O₂ | Contains N-methyl group and substitution at position 3 of piperidine |
| tert-Butyl methyl(piperidin-4-yl)carbamate | 108612-54-0 | C₁₁H₂₂N₂O₂ | Lacks the bromopyridine moiety; contains N-methyl group |
These structural differences can significantly affect the reactivity, biological activity, and application of these compounds .
Structure-Activity Relationship Considerations
The presence of the methylene linker in tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate, as opposed to the direct connection in tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate, introduces greater conformational flexibility. This structural difference may influence:
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Binding affinity to biological targets
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Metabolic stability
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Physicochemical properties such as solubility and lipophilicity
| Supplier | Product Number | Purity | Package Size | Price Range (USD) |
|---|---|---|---|---|
| Matrix Scientific | 081396 | 97% | 1g | 414 |
| AK Scientific | 9589AD | Not specified | 1g | 608 |
| Crysdot | CD11149512 | 95+% | 5g | 862 |
| A1 Biochem Labs | 6575315 | 95% | 5g | 1050 |
These price variations reflect differences in purity, quantity, and supplier-specific factors .
| Hazard Category | Statements |
|---|---|
| Acute Toxicity, oral | Category 4 (H302: Harmful if swallowed) |
| Acute Toxicity, dermal | Category 4 (H312: Harmful in contact with skin) |
| Acute Toxicity, inhalation | Category 4 (H332: Harmful if inhaled) |
These classifications necessitate appropriate handling precautions in laboratory and industrial settings .
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